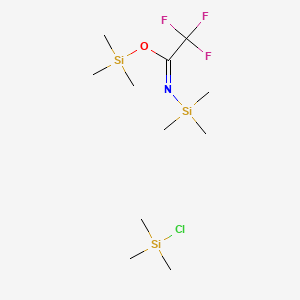
甲霜灵-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metalaxyl-13C6 is an isotope-labeled analog of the fungicide Metalaxyl. It is specifically labeled with carbon-13 isotopes on the phenyl ring, which makes it useful for various analytical and research purposes. Metalaxyl itself is widely used in agriculture to control diseases caused by oomycetes, such as downy mildew and root rot.
科学研究应用
Metalaxyl-13C6 is used in various scientific research applications, including:
Chemistry: It is used as a tracer in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides.
Biology: The compound is used to study metabolic pathways and the degradation of fungicides in plants.
Medicine: Research on the environmental impact and human exposure to fungicides.
Industry: Quality control and residue analysis in agricultural products.
作用机制
I’ve provided a concise overview of Metalaxyl-13C6’s mechanism of action, covering the requested points. If you’d like more in-depth information or have specific queries, feel free to ask!
: Metalaxyl-(phenyl-13C6) 13C 99atom , 98 CP 1356199-69-3 - MilliporeSigma : Metalaxyl-13C6 | Stable Isotope | MedChemExpress : Metalaxyl-13C6 | 稳定同位素 | MCE - MCE-生物活性分子大师
生化分析
Biochemical Properties
Metalaxyl-13C6 interacts with various enzymes and proteins in fungi, leading to the inhibition of protein synthesis
Cellular Effects
Metalaxyl-13C6 affects various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Metalaxyl-13C6 involves binding interactions with biomolecules in fungi, leading to enzyme inhibition and changes in gene expression . This results in the inhibition of protein synthesis, which is crucial for the growth and survival of fungi .
Metabolic Pathways
Metalaxyl-13C6 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Metalaxyl-13C6 is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Metalaxyl-13C6 involves the incorporation of carbon-13 isotopes into the phenyl ring of Metalaxyl. The general synthetic route includes:
Starting Material: The synthesis begins with a carbon-13 labeled benzene derivative.
Nitration: The benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with methoxyacetic acid to form the corresponding amide.
Esterification: The final step involves esterification with methyl chloroformate to yield Metalaxyl-13C6.
Industrial Production Methods
Industrial production of Metalaxyl-13C6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carbon-13 labeled benzene are used as the starting material.
Optimization: Reaction conditions are optimized for higher yields and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired isotopic purity.
化学反应分析
Types of Reactions
Metalaxyl-13C6 undergoes various chemical reactions, including:
Oxidation: Metalaxyl-13C6 can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated and other substituted derivatives.
相似化合物的比较
Similar Compounds
Metalaxyl: The non-labeled analog of Metalaxyl-13C6.
Furalaxyl: Another fungicide with a similar mode of action.
Benalaxyl: A related compound with similar agricultural applications.
Uniqueness
Metalaxyl-13C6 is unique due to its isotopic labeling, which makes it particularly useful for analytical and research purposes. The carbon-13 labeling allows for precise tracking and quantification in various studies, providing insights that are not possible with non-labeled compounds.
属性
CAS 编号 |
1356199-69-3 |
|---|---|
分子式 |
C15H21NO4 |
分子量 |
285.29 g/mol |
IUPAC 名称 |
methyl 2-[(2,6-dimethyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-(2-methoxyacetyl)amino]propanoate |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i6+1,7+1,8+1,10+1,11+1,14+1 |
InChI 键 |
ZQEIXNIJLIKNTD-HEYPXIGASA-N |
手性 SMILES |
C[13C]1=[13C]([13C](=[13CH][13CH]=[13CH]1)C)N(C(C)C(=O)OC)C(=O)COC |
规范 SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |
同义词 |
N-(2,6-Dimethylphenyl-13C6)-N-(2-methoxyacetyl)alanine Methyl Ester; (+/-)-Metalaxyl-13C6; Allegiance-13C6; Apron-13C6; Metanaxin-13C6; Metasyl-13C6; Metaxanine-13C6; Methyl N-Methoxyacetyl-N-(2,6-dimethylphenyl)-DL-alaninate-13C6; Ridomil-13C6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146082.png)
![N-[(2R,5S)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1146084.png)


![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)
![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)

